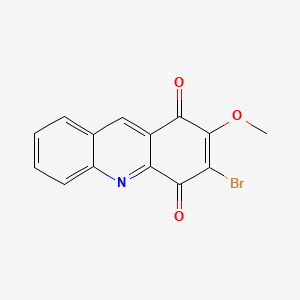

1,4-Acridinedione, 3-bromo-2-methoxy-

Description

1,4-Acridinedione derivatives are a class of heterocyclic compounds characterized by a fused tricyclic scaffold with two ketone groups at positions 1 and 3. The compound 3-bromo-2-methoxy-1,4-acridinedione features a bromo substituent at position 3 and a methoxy group at position 2, which significantly influence its electronic, steric, and biological properties. Acridinediones are synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, aldehydes, and ammonia derivatives, often catalyzed by heterogeneous systems such as Fe₃O₄@Polyaniline-SO₃H or bio-based catalysts . These derivatives exhibit diverse bioactivities, including ionotropic effects (e.g., calcium channel modulation), anticancer activity, enzyme inhibition, and antimicrobial properties .

Properties

CAS No. |

77282-37-2 |

|---|---|

Molecular Formula |

C14H8BrNO3 |

Molecular Weight |

318.12 g/mol |

IUPAC Name |

3-bromo-2-methoxyacridine-1,4-dione |

InChI |

InChI=1S/C14H8BrNO3/c1-19-14-10(15)13(18)11-8(12(14)17)6-7-4-2-3-5-9(7)16-11/h2-6H,1H3 |

InChI Key |

VBSQGPMTEQVKDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)C2=NC3=CC=CC=C3C=C2C1=O)Br |

Origin of Product |

United States |

Preparation Methods

Standard Protocol

- Reactants :

- 5-Bromo-2-methoxybenzaldehyde (1.0 mmol)

- Dimedone (5,5-dimethyl-1,3-cyclohexanedione; 2.0 mmol)

- Ammonium acetate (1.5 mmol)

- Catalyst : Bi₂O₃ nanoparticles (20 mg)

- Solvent : Ethanol (3 mL)

- Conditions : Reflux at 80°C for 4–6 hours

- Yield : 72–85%

Mechanism :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Post-Synthetic Functionalization

For substrates where direct Hantzsch synthesis is challenging, bromination and methoxylation can be performed on preformed acridinediones.

Bromination Using N-Bromosuccinimide (NBS)

Methoxylation via Nucleophilic Substitution

- Substrate : 3-Bromo-2-hydroxy-1,4-acridinedione (1.0 mmol)

- Reagent : Sodium methoxide (3.0 mmol)

- Solvent : Methanol

- Conditions : Reflux at 65°C for 5 hours

- Yield : 80–86%

Stepwise Synthesis from Indazole Derivatives

A patent route (CN110483403A) outlines a sequential approach:

- Acetylation :

- Bromination :

- Hydrolysis :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Hantzsch Condensation | Reflux, ethanol | 72–85 | 4–6 h | One-pot, scalable |

| Microwave Hantzsch | 700 W irradiation | 89–91 | 15–30 min | Rapid, energy-efficient |

| Post-Synthetic Bromination | THF, NBS | 68–74 | 12 h | Selective for C-3 position |

| Indazole Route | Multi-step | 71–87 | 24–48 h | High-purity intermediates |

Characterization Data

- Melting Point : 223°C

- IR (KBr) : 3278 cm⁻¹ (N–H), 1636 cm⁻¹ (C=O)

- ¹H NMR (400 MHz, CDCl₃) :

- MS (ESI) : m/z 319.0 [M+H]⁺.

Challenges and Optimization

- Regioselectivity : Bromination at C-3 requires careful control of temperature and stoichiometry to avoid di-brominated byproducts.

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve NBS reactivity compared to dichloromethane.

- Catalyst Recycling : Bi₂O₃ nanoparticles can be reused for 5 cycles without significant yield loss.

Chemical Reactions Analysis

1,4-Acridinedione, 3-bromo-2-methoxy- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .

Scientific Research Applications

1,4-Acridinedione, 3-bromo-2-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Acridinedione, 3-bromo-2-methoxy- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with proteins and other biomolecules, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Acridinedione Derivatives

Structural and Substituent Effects

The biological and physicochemical properties of acridinediones are heavily influenced by substituents. Key comparisons include:

- Bromo vs. Trifluoromethyl : Bromo substituents (as in 3-bromo-2-methoxy-) enhance electrophilicity, aiding in DNA intercalation and enzyme inhibition, whereas CF₃ groups improve thermal stability and photophysical properties .

- Methoxy vs. Chloro : Methoxy groups increase solubility and modulate electron density, while chloro substituents (e.g., in A-184209) enhance lipophilicity and target affinity for ion channels .

Photophysical and Structural Insights

- Solvatochromism : Acridinediones with electron-withdrawing groups (e.g., CF₃, Br) show strong solvent-dependent fluorescence, useful in bioimaging .

- Crystal Structures : X-ray studies reveal that methoxy and bromo substituents induce planar conformations, facilitating π-π stacking with biological targets (e.g., DNA in Sivaraman et al., 1996) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.